1-Benzylazepan-4-amine 1-Benzylazepan-4-amine
Brand Name: Vulcanchem
CAS No.: 109105-51-3
VCID: VC20739921
InChI: InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
SMILES: C1CC(CCN(C1)CC2=CC=CC=C2)N
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

1-Benzylazepan-4-amine

CAS No.: 109105-51-3

Cat. No.: VC20739921

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylazepan-4-amine - 109105-51-3

CAS No. 109105-51-3
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 1-benzylazepan-4-amine
Standard InChI InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Standard InChI Key AWOBBFYDHSJOIL-UHFFFAOYSA-N
SMILES C1CC(CCN(C1)CC2=CC=CC=C2)N
Canonical SMILES C1CC(CCN(C1)CC2=CC=CC=C2)N

Structural Characteristics and Physicochemical Properties

1-Benzylazepan-4-amine consists of a seven-membered azepane ring substituted with a benzyl group at the nitrogen atom and an amine group at the 4-position. This structural arrangement contributes to its unique chemical behavior and potential functionality in various applications.

Basic Identification Parameters

The compound is characterized by the following key identifiers:

  • Molecular Formula: C13H20N2

  • CAS Number: 109105-51-3

  • Molecular Weight: 204.31 g/mol

  • IUPAC Name: 1-benzylazepan-4-amine

  • SMILES Notation: C1CC(CCN(C1)CC2=CC=CC=C2)N

  • InChI: InChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2

  • InChIKey: AWOBBFYDHSJOIL-UHFFFAOYSA-N

The hydrochloride salt form (1-benzylazepan-4-amine hydrochloride) has a molecular formula of C13H21ClN2 with a molecular weight of 240.78 g/mol .

Predicted Mass Spectrometry Characteristics

The mass spectrometry profile of 1-benzylazepan-4-amine offers valuable data for analytical identification. The predicted collision cross-section (CCS) measurements for various adducts are presented in Table 1.

Table 1: Predicted Collision Cross Section Data for 1-Benzylazepan-4-amine

Adductm/zPredicted CCS (Ų)
[M+H]+205.16992148.6
[M+Na]+227.15186158.4
[M+NH4]+222.19646156.7
[M+K]+243.12580152.6
[M-H]-203.15536152.7
[M+Na-2H]-225.13731155.9
[M]+204.16209151.1
[M]-204.16319151.1

Synthetic Methodologies

Several synthetic approaches can be employed to produce 1-benzylazepan-4-amine, each with specific advantages depending on the starting materials and desired scale of production.

Reductive Amination Pathway

One established method for synthesizing 1-benzylazepan-4-amine involves the reductive amination of azepan-4-one with benzylamine. This reaction typically requires:

  • Formation of an imine intermediate through the condensation of azepan-4-one with benzylamine

  • Subsequent reduction using appropriate reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride

  • Careful control of pH and reaction conditions to maximize yield and minimize side products

Nucleophilic Substitution Approach

An alternative synthetic strategy involves nucleophilic substitution reactions using azepan-4-yl chloride or similar derivatives with benzylamine. This approach typically:

  • Employs a suitable base (such as triethylamine) to neutralize the hydrochloric acid generated during the reaction

  • Requires careful temperature control to optimize substitution while minimizing elimination side reactions

  • May benefit from the use of polar aprotic solvents to enhance nucleophilic attack

Chemical Reactivity Profile

The chemical behavior of 1-benzylazepan-4-amine is governed by the reactivity of its functional groups, particularly the secondary amine at the 4-position and the tertiary amine within the azepane ring.

Oxidation Reactions

The amine functionalities in 1-benzylazepan-4-amine can undergo oxidation reactions with suitable oxidizing agents. These transformations may include:

  • Formation of N-oxide derivatives using hydrogen peroxide or potassium permanganate

  • Oxidative deamination under specific conditions

  • Potential metabolic oxidation pathways that would be relevant for pharmaceutical applications

Reduction Processes

While 1-benzylazepan-4-amine already contains reduced nitrogen functionalities, certain specialized reduction reactions might be applicable:

  • Debenzylation through catalytic hydrogenolysis to yield the parent azepan-4-amine

  • Potential for stereoselective reduction if starting from unsaturated precursors

  • Reductive alkylation to introduce additional substituents at the amine position

Participation in Asymmetric Reactions

The chiral center at the 4-position of 1-benzylazepan-4-amine makes it relevant in the context of asymmetric synthesis. Enantioselective approaches to chiral amines, including specialized catalysts for asymmetric hydrogenation, may be applicable to this compound or its precursors .

Analytical Characterization

Proper identification and quality assessment of 1-benzylazepan-4-amine requires comprehensive analytical characterization.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. The 1H NMR spectrum would show characteristic patterns including:

  • Aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range)

  • Benzylic methylene protons (around 3.5 ppm)

  • Complex patterns from the azepane ring protons

  • Distinctive signals from the protons adjacent to the amine functionality

Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies can be employed for purity determination, with typical parameters:

  • Reverse-phase HPLC using C18 columns with appropriate mobile phase composition

  • GC analysis may require derivatization to improve volatility and peak shape

  • Specialized chiral columns would be necessary for enantiomeric purity assessment if dealing with optically active variants

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